molecular formula C12H7NO3 B8291723 9-oxo-9H-pyrrolo[1,2-a]indole-5-carboxylic acid

9-oxo-9H-pyrrolo[1,2-a]indole-5-carboxylic acid

Cat. No.: B8291723
M. Wt: 213.19 g/mol
InChI Key: CJFLHGWWMUCDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-oxo-9H-pyrrolo[1,2-a]indole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H7NO3 and its molecular weight is 213.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7NO3

Molecular Weight

213.19 g/mol

IUPAC Name

4-oxopyrrolo[1,2-a]indole-8-carboxylic acid

InChI

InChI=1S/C12H7NO3/c14-11-7-3-1-4-8(12(15)16)10(7)13-6-2-5-9(11)13/h1-6H,(H,15,16)

InChI Key

CJFLHGWWMUCDAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)N3C=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 250 ml round-bottomed flask, a mixture of 800 mg of 9-oxo-9H-pyrrolo[1,2-a]indole-5-carboxylic acid methyl ester obtained according to the preceding stage and of 740 mg of lithium hydroxide monohydrate in 25 ml of water and 100 ml of methanol is refluxed for 3 hours. The reaction medium is evaporated to dryness under vacuum, and the solid is taken up in 35 ml of water and brought to pH 3 with 5M hydrochloric acid. A precipitate appears and the medium is extracted with 3 times 35 ml of a mixture of dichloromethane and methanol (95/5 v/v). The combined organic extracts are washed with 3 times 15 ml of water, dried over magnesium sulphate, and evaporated to dryness under vacuum. 630 mg of 9-oxo-9H-pyrrolo[1,2-a]indole-5-carboxylic acid are obtained in the form of a beige solid, the characteristics of which are the following:
Name
9-oxo-9H-pyrrolo[1,2-a]indole-5-carboxylic acid methyl ester
Quantity
800 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
740 mg
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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